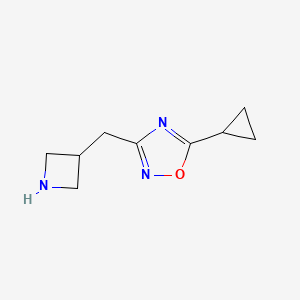
3-(Azetidin-3-ylmethyl)-5-cyclopropyl-1,2,4-oxadiazole
Übersicht
Beschreibung
3-(Azetidin-3-ylmethyl)-5-cyclopropyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(Azetidin-3-ylmethyl)-5-cyclopropyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Oxadiazoles are known for their potential as pharmacologically active compounds, exhibiting properties such as antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the biological activity of this specific oxadiazole derivative, drawing on various studies and findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
- Molecular Formula: C₈H₁₁N₃O
- Molecular Weight: 165.19 g/mol
This compound features an azetidine ring and a cyclopropyl group attached to the oxadiazole moiety, contributing to its unique biological profile.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A systematic review highlighted that compounds containing the 1,2,4-oxadiazole ring demonstrate a broad spectrum of antimicrobial activity against various pathogens:
- Bacterial Activity: Compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate activity | |
| Mycobacterium tuberculosis | Effective against resistant strains |
Anticancer Activity
Studies have suggested that oxadiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of key signaling pathways related to cell survival and proliferation.
In a study focusing on oxadiazoles, compounds were tested against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 10.5 | Significant inhibition |
| MCF7 (breast cancer) | 15.2 | Moderate inhibition |
These results indicate that this compound may have potential as an anticancer agent.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of oxadiazoles have been documented in several studies. Compounds with similar structures have been shown to reduce inflammation markers in vitro and in vivo models. For instance:
- Cytokine Inhibition: Studies demonstrated that certain oxadiazole derivatives significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in experimental models .
Case Studies and Research Findings
Several case studies have explored the biological activity of 1,2,4-oxadiazole derivatives:
- Antitubercular Activity: A study by Dhumal et al. (2016) highlighted the effectiveness of a series of oxadiazoles against Mycobacterium bovis, showing strong inhibition in both active and dormant states .
- Neuroprotective Effects: Research has indicated that some derivatives exhibit neuroprotective properties through antioxidant mechanisms, potentially offering therapeutic avenues for neurodegenerative diseases .
Eigenschaften
IUPAC Name |
3-(azetidin-3-ylmethyl)-5-cyclopropyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-7(1)9-11-8(12-13-9)3-6-4-10-5-6/h6-7,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKSSXQSWQGWKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)CC3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















